3-Chloro-2-fluorobenzylamine
Overview
Description
3-Chloro-2-fluorobenzylamine is a compound with the molecular formula C7H7ClFN and a molecular weight of 159.59 . It is used in research and development .
Molecular Structure Analysis
The InChI code for 3-Chloro-2-fluorobenzylamine is1S/C7H7ClFN/c8-6-3-1-2-5(4-10)7(6)9/h1-3H,4,10H2
. This code provides a specific textual representation of the compound’s molecular structure. Chemical Reactions Analysis
While specific chemical reactions involving 3-Chloro-2-fluorobenzylamine are not detailed in the available resources, benzylamines have been used to study the rate of reaction with 1-Chloro-2,4-dinitrobenzene and toluene-p-sulphonyl chloride .Physical And Chemical Properties Analysis
3-Chloro-2-fluorobenzylamine is a liquid at ambient temperature . It has a density of 1.27g/cm3 .Scientific Research Applications
Stabilization of Carbenium Ions
Research by Christe et al. (2000) has shown that chloro and fluoro substitutions on benzylamine derivatives influence the stabilization of carbenium ions. Their study demonstrated that chlorine stabilizes carbenium ions more effectively than fluorine. This finding is crucial for understanding the reactivity and stability of fluoro-substituted carbocations in organic synthesis, suggesting applications in the design of novel organic compounds with specific electronic properties Christe et al., 2000.
Fluorine Substitution Effects on Molecular Dynamics
Calabrese et al. (2013) studied the effects of ring fluorination on the structural and dynamical properties of 2-fluorobenzylamine, revealing that fluorine substitution can significantly influence the flexibility and tunneling pathways of molecules. This has implications for the design of molecular sensors and materials with tailored dynamic properties Calabrese et al., 2013.
Preparation of Fluorine-Containing Derivatives
Khlebnikova et al. (2014) have demonstrated the synthesis of fluorine-containing exo- and endocyclic enamine derivatives of 2-acylcyclopentane-1,3-diones through the interaction with aromatic amines, including 3-Chloro-2-fluorobenzylamine. This opens pathways for the development of new fluorine-containing compounds with potential applications in medicinal chemistry and materials science Khlebnikova et al., 2014.
Synthesis and Structural Analysis
Banu et al. (2014) described the synthesis and crystal structure analysis of derivatives of imidazo[2,1-b][1,3,4]thiadiazole with fluorobenzyl substituents, highlighting the role of fluorine and chlorine substituents in modifying the molecular structure and interactions. This research contributes to the field of crystal engineering and the design of materials with specific optical and electronic properties Banu et al., 2014.
Corrosion Inhibition
Hussein (2015) explored the use of 4-Chloro-2-fluorobenzylamine Hydrochloride as a corrosion inhibitor for mild steel in HCl media. This study highlights the potential of chloro-fluorobenzylamines in protecting metals from corrosion, which is crucial for their applications in industrial processes and materials preservation Hussein, 2015.
Safety And Hazards
3-Chloro-2-fluorobenzylamine is classified as a dangerous substance. It can cause severe skin burns and eye damage . It is recommended to avoid dust formation, breathing mist, gas or vapors, and contact with skin and eyes. Use of personal protective equipment and chemical impermeable gloves is advised .
properties
IUPAC Name |
(3-chloro-2-fluorophenyl)methanamine | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H7ClFN/c8-6-3-1-2-5(4-10)7(6)9/h1-3H,4,10H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LYKWZKBLNOCJMA-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C(=C1)Cl)F)CN | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H7ClFN | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60378595 | |
Record name | 3-Chloro-2-fluorobenzylamine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60378595 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
159.59 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
3-Chloro-2-fluorobenzylamine | |
CAS RN |
72235-55-3 | |
Record name | 3-Chloro-2-fluorobenzenemethanamine | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=72235-55-3 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 3-Chloro-2-fluorobenzylamine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60378595 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | (3-chloro-2-fluorophenyl)methanamine | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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